molecular formula C9H5Cl3N2O B8607727 2-(Chloromethyl)-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole

Cat. No.: B8607727
M. Wt: 263.5 g/mol
InChI Key: FGOQMWGBJYEFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H5Cl3N2O and its molecular weight is 263.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

IUPAC Name

2-(chloromethyl)-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)5-1-6(11)3-7(12)2-5/h1-3H,4H2

InChI Key

FGOQMWGBJYEFLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 6 (1.0 g, 6.36 mmol) and Et3 N (0.96 g, 9.50 mmol) in DCM, was added CbzCl (1.30 g, 7.64 mmol) slowly. The mixture was stirred at ambient temperature overnight. Then TLC showed-compound 6 had disappeared. The mixture was washed with brine, dried with Na2SO4 and concentrated to give crude product 7 as a colorless oil which was used in the next step without any purification.
Name
compound 6
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
showed-compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of compound 5 (700 mg, 2.14 mmol), compound 6 (222 mg, 1.86 mmol) and K2CO3 (772 mg, 5.59 mmol, 2 eq.) in 10 ml of DMF was heated to 100° C. for 3 hours. The reaction mixture was brought to ambient temperature, filtered and the filtrate was evaporated to obtain a crude residue which was purified by column chromatography using EtOAc/hexane (50:50) as an eluent to obtain compound 7 as a colorless liquid (340 mg). Yield: 50%.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
compound 6
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
772 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
50%

Synthesis routes and methods III

Procedure details

To a mixture of 3,5-dichlorobenzohydrazide 5 (0.5 g, 2.4 mmol) and K2CO3 (0.61 g, 4.4 mmol) in acetonitrile (30 mL) was added 2-chloroacetyl chloride (0.41 g, 3.66 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, washed with H2O and ether, and dried to afford 3,5-dichloro-N′-(2-chloroacetyl)benzohydrazide 6 (0.63 g, 92%) which was used for the next step without further purification. A mixture of 3,5-dichloro-N′-(2-chloroacetyl)benzohydrazide 6 (0.63 g, 2.24 mmol) and phosphorous oxychloride (0.51 g, 3.36 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 7 (0.52 g). Yield: 88%.
Name
3,5-dichloro-N′-(2-chloroacetyl)benzohydrazide
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods IV

Procedure details

Compound 6 (40 mg, 0.133 mmol) was stirred in SOCl2 at 55-60° C. under Ar atmosphere for 4.5 hours. TLC showed compound 6 had disappeared. The mixture was concentrated in vacuum to give crude product compound 7 as a yellow solid (43 mg). Yield: 100%.
Name
Compound 6
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a suspension of compound 5 (328 mg, 1.0 mmol) in DCM (10 ml) was added compound 6 (150 mg, 1.0 mmol), EDC (288 mg, 1.5 mmol) and HOBt (202 mg, 1.5 mmol). The mixture was stirred at ambient temperature for 2 hours. The mixture was concentrated and purified by chromatography to give compound 7 as a white solid (230 mg). Yield: 50%.
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
compound 6
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
288 mg
Type
reactant
Reaction Step Two
Name
Quantity
202 mg
Type
reactant
Reaction Step Two
Yield
50%

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